

# SR-4835 Induced Cyclin K Degradation: A Technical Guide

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## Compound of Interest

Compound Name: SR-4835

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## Abstract

**SR-4835** is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, **SR-4835** functions as a molecular glue, inducing the targeted degradation of Cyclin K, the regulatory partner of CDK12. This targeted protein degradation is mediated by the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to the CDK12-Cyclin K complex. This guide provides an in-depth overview of the mechanism of action of **SR-4835**, focusing on Cyclin K degradation, and presents key quantitative data and experimental methodologies for its study.

## Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription.[1][2] CDK12, in complex with Cyclin K, plays a vital role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcription elongation and co-transcriptional processing.[3][4][5] Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6][7]

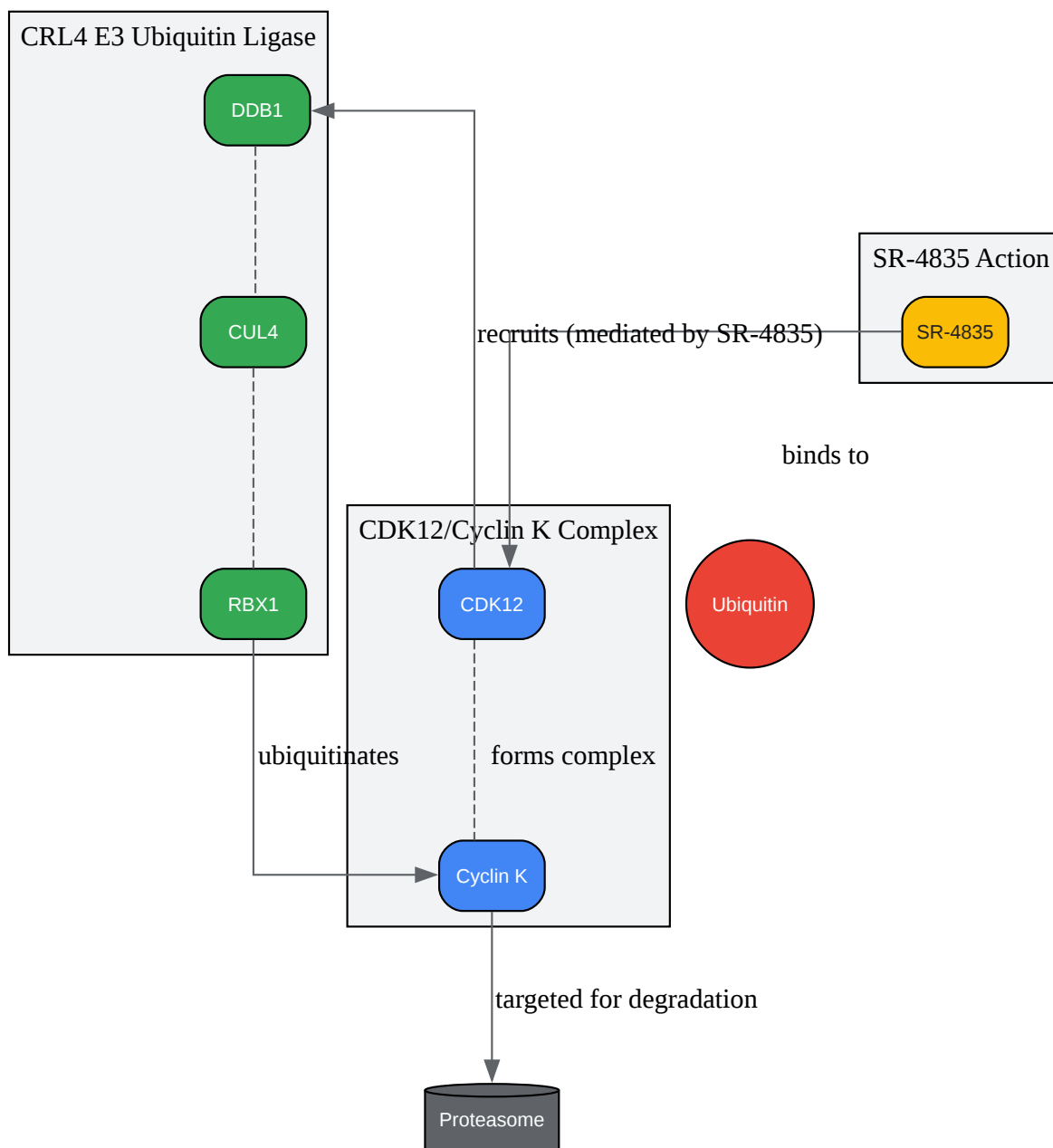
**SR-4835** is a small molecule inhibitor that not only inhibits the kinase activity of CDK12 and CDK13 but also uniquely promotes the proteasomal degradation of Cyclin K.[4][6] This dual mechanism of action makes **SR-4835** a valuable tool for studying CDK12 biology and a

promising candidate for cancer therapy, particularly in triple-negative breast cancer.[1][8][9][10][11] This document serves as a technical resource for researchers interested in the molecular mechanisms of **SR-4835**.

## Mechanism of Action: A Molecular Glue for Cyclin K Degradation

**SR-4835** acts as a "molecular glue" to facilitate the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[4][5][6][12][13][14][15] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][6][16] The benzimidazole side-chain of **SR-4835** has been identified as a critical component for this molecular glue activity.[4][5][6]

The proposed signaling pathway is as follows:



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**Caption: SR-4835 induced Cyclin K degradation pathway.**

## Quantitative Data

The following tables summarize the key quantitative data associated with **SR-4835**'s activity.

Parameter	Value	Target	Assay Type	Reference
IC <sub>50</sub>	99 nM	CDK12	Cell-free kinase assay	<a href="#">[8]</a> <a href="#">[17]</a>
K <sub>d</sub>	98 nM	CDK12	Cell-free binding assay	<a href="#">[8]</a> <a href="#">[17]</a>
IC <sub>50</sub>	4.9 nM	CDK13	Cell-free kinase assay	<a href="#">[8]</a>
K <sub>d</sub>	4.9 nM	CDK13	Cell-free binding assay	<a href="#">[17]</a>
EC <sub>50</sub>	100 nM	Ser2 Phosphorylation	In-Cell Western	<a href="#">[1]</a> <a href="#">[9]</a>
DC <sub>50</sub>	~90 nM	Cyclin K Degradation	HiBiT assay	<a href="#">[16]</a>

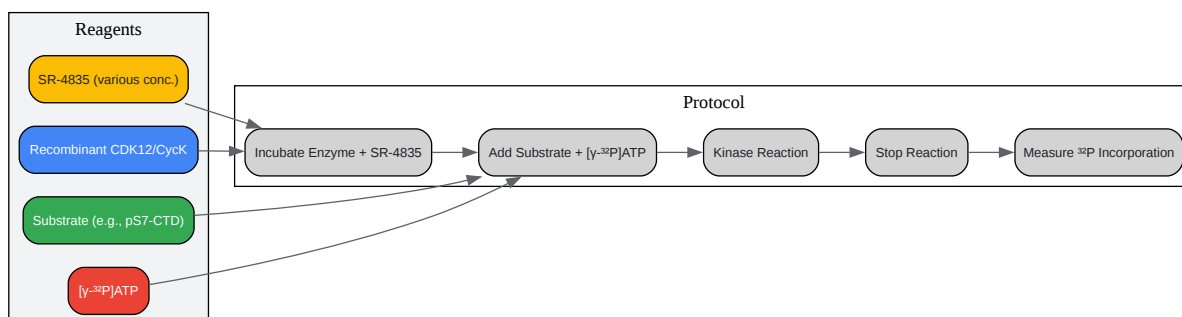
Cell Line	Condition	Cyclin K Half-life	Reference
A375	DMSO (Control)	> 120 min	<a href="#">[2]</a>
A375	SR-4835 (1 µM)	47.8 min	<a href="#">[2]</a>

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **SR-4835**.

### In Vitro Kinase Assay

This assay measures the ability of **SR-4835** to inhibit the kinase activity of CDK12/Cyclin K.



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**Caption:** Workflow for an in vitro kinase assay.

#### Methodology:

- Recombinant CDK12/Cyclin K is incubated with varying concentrations of **SR-4835**.<sup>[3]</sup>
- The kinase reaction is initiated by the addition of a suitable substrate (e.g., a peptide corresponding to the C-terminal domain of RNA Polymerase II) and  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .<sup>[3]</sup>
- The reaction is allowed to proceed for a defined period and then stopped.
- The incorporation of  $^{32}\text{P}$  into the substrate is quantified to determine the level of kinase inhibition.<sup>[3]</sup>

## Immunoblotting for Cyclin K Degradation

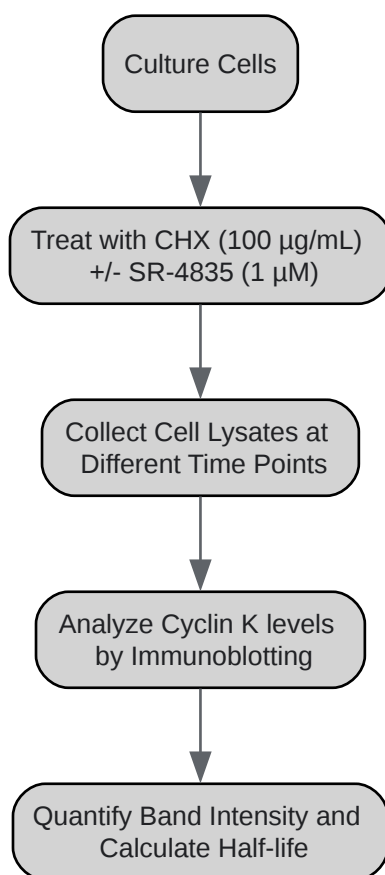
This method is used to visualize the reduction in Cyclin K protein levels upon **SR-4835** treatment.

#### Methodology:

- Culture cells (e.g., A375 melanoma cells) to the desired confluency.
- Treat cells with **SR-4835** at various concentrations and for different durations. A vehicle control (DMSO) should be included.
- Lyse the cells and quantify the total protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for Cyclin K.
- Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a suitable detection reagent.
- A loading control (e.g.,  $\beta$ -actin or GAPDH) should be used to ensure equal protein loading.

## Cycloheximide (CHX) Chase Assay

This assay is performed to determine the effect of **SR-4835** on the stability of the Cyclin K protein.



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**Caption:** Workflow for a cycloheximide chase assay.

Methodology:

- Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor, to block de novo protein production.[2][6]
- Concurrently, cells are treated with either **SR-4835** or a vehicle control.[2][6]
- Cell lysates are collected at various time points after treatment.[2][6]
- Cyclin K protein levels at each time point are analyzed by immunoblotting.
- The rate of Cyclin K degradation is determined by quantifying the band intensities, and the protein half-life is calculated.[2]

## Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the **SR-4835**-induced interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ligase.

Methodology:

- Treat cells with **SR-4835** or a vehicle control.
- Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
- Incubate the cell lysate with an antibody targeting one of the proteins of interest (e.g., anti-CDK12 or anti-DDB1).
- Use protein A/G beads to pull down the antibody-protein complex.
- Wash the beads to remove non-specific binding proteins.
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by immunoblotting to detect the presence of the interacting partners. An increase in the co-immunoprecipitated protein in the **SR-4835** treated sample indicates an induced interaction.[\[4\]](#)[\[6\]](#)

## Structure-Activity Relationship

The crystal structure of the ternary complex of DDB1, **SR-4835**, and the CDK12/CycK complex has been solved, providing a structural basis for the molecular glue mechanism.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[16\]](#)[\[18\]](#) **SR-4835** binds in the ATP-binding pocket of CDK12 and its 5,6-dichloro benzimidazole moiety forms direct contacts with DDB1, bridging the interaction between the kinase and the E3 ligase component.[\[12\]](#)[\[16\]](#) This structural understanding is crucial for the rational design of new and more potent molecular glues targeting Cyclin K for degradation.[\[7\]](#)[\[12\]](#)[\[13\]](#)

## Conclusion

**SR-4835** represents a novel class of CDK12/13 inhibitors that function as molecular glues to induce the degradation of Cyclin K. This dual mechanism of kinase inhibition and targeted protein degradation provides a powerful tool for cancer therapy. The detailed experimental



protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology to further explore the therapeutic potential of **SR-4835** and to design next-generation molecular glue degraders.

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## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 13. Discovery and design of molecular glue enhancers of CDK12-DDB1 interactions for targeted degradation of cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]

- 15. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma | bioRxiv [biorxiv.org]
- 16. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. rcsb.org [rcsb.org]
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